Cy7 tyramide

Near-Infrared Fluorescence Multiplex IHC Spectral Unmixing

Standard tyramide conjugates (Cy3/Cy5) suffer from high tissue autofluorescence and limited penetration depth, compromising SNR in thick or whole-mount samples. Cy7 tyramide solves this with near-infrared emission (Ex/Em ~750/770 nm) in the NIR-I window. - **SNR gain:** 3-5× higher signal-to-noise than visible dyes due to reduced autofluorescence - **Penetration depth:** >10 mm (up to 15 cm in vivo), enabling whole-body imaging - **Amplification:** >100× TSA gain for low-abundance targets (PD-L1, transcription factors) - **Photostability:** <5% decay/hour for prolonged surgical or multiplexed workflows BenchChem supplies ≥95% purity Cy7 tyramide with immediate global shipping for IHC, ICC, ISH, and spatial proteomics (CODEX, CyCIF).

Molecular Formula C49H66N4O8S2
Molecular Weight 903.2 g/mol
Cat. No. B12368870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7 tyramide
Molecular FormulaC49H66N4O8S2
Molecular Weight903.2 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC
InChIInChI=1S/C43H51N3O8S2.C6H15N/c1-6-45-37-24-22-33(55(49,50)51)29-35(37)42(2,3)39(45)15-11-8-7-9-12-16-40-43(4,5)36-30-34(56(52,53)54)23-25-38(36)46(40)28-14-10-13-17-41(48)44-27-26-31-18-20-32(47)21-19-31;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-25,29-30H,6,10,13-14,17,26-28H2,1-5H3,(H3-,44,47,48,49,50,51,52,53,54);4-6H2,1-3H3
InChIKeyPKVPZSGTNHZHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy7 Tyramide: Technical Profile and Procurement Essentials


Cy7 tyramide is a near-infrared (NIR) fluorescent tyramide conjugate that enables covalent, enzyme-mediated signal deposition in tyramide signal amplification (TSA) workflows . It combines the Cy7 cyanine fluorophore (Ex/Em ~756/779 nm) with a tyramide reactive moiety, allowing its use as a reporter substrate for horseradish peroxidase (HRP)-catalyzed amplification in immunohistochemistry (IHC), immunofluorescence (IF), in situ hybridization (ISH), and live-animal imaging . The compound's NIR spectral positioning minimizes biological autofluorescence and improves photon penetration in thick specimens, making it especially suitable for multiplexed spatial analysis and low-abundance target detection where visible-wavelength tyramides would exhibit prohibitive background or signal attenuation [1][2].

Workflow
TSA-based IHC, ICC, ISH protocols
Selection
NIR-I spectral window (750–780 nm)
Use Context
Deep tissue, multiplex fluorescence, low-autofluorescence models

Why Cy7 Tyramide Cannot Be Replaced by Cy3 or Cy5


Generic substitution among tyramide conjugates is unreliable because the optical window, aqueous compatibility, and amplification dynamic range are dictated by the specific fluorophore's photophysical properties and the presence or absence of sulfonation . Cy7 tyramide exhibits a >100 nm Stokes shift relative to Cy5 tyramide, moving the emission into the NIR region where tissue autofluorescence is reduced by an order of magnitude and penetration depth extends to the millimeter-to-centimeter range . Conversely, Sulfo-Cy7 tyramide is >100-fold more water-soluble than its non-sulfonated counterpart, directly affecting compatibility with aqueous buffers and the ability to perform sequential multiplex staining without organic solvent-induced epitope damage . Substituting Cy7 tyramide with a visible-range tyramide or a non-sulfonated analog without adjusting for these parameters leads to uninterpretable signal-to-noise ratios, failed deep-tissue imaging, or antibody denaturation [1]. The following quantitative evidence clarifies which specific performance dimensions must be verified before any alternative is considered.

Property
Cy7 Tyramide (Target)
Cy3 / Cy5 Tyramide
Spectral Region
NIR-I (770–780 nm emission)
Visible/far-red (570 nm, 670 nm)
Tissue Penetration
Deep tissue >10 mm; whole-body feasible
Limited to superficial layers
Autofluorescence
Markedly lower NIR background
Substantially higher endogenous interference

Cy7 Tyramide: Quantitative Evidence for Scientific Selection


NIR Signal-to-Noise Advantage Over Cy3 and Cy5

Cy7 tyramide emits at 779 nm, compared to 670 nm for Cy5 tyramide, a 109 nm redshift that moves the detection channel fully into the NIR region where biological autofluorescence is minimized . The excitation maximum also shifts from 651 nm (Cy5) to 756 nm (Cy7), providing >100 nm spectral separation that enables clean two-color multiplexing with red-emitting dyes without the cross-talk that limits Cy5/Cy3 combinations .

NIR SNR Advantage
Reported
3–5× higher SNR vs Cy3/Cy5
Supports low-abundance target detection in autofluorescent tissues
Comparative immunofluorescence; NIR emission reduces background
Near-Infrared Fluorescence Multiplex IHC Spectral Unmixing

Tissue Penetration Depth vs. Cy3, Cy5, and Cy7.5

Cy7 tyramide's NIR emission at 773 nm achieves tissue penetration depths of 2–3 cm in biological specimens, a property derived from minimal hemoglobin absorption and reduced light scattering in the 700–900 nm optical window [1]. In contrast, visible-range tyramide conjugates such as Cy3 (Ex/Em ~550/570 nm) or Fluorescein (~490/520 nm) exhibit penetration depths typically under 1 mm due to strong tissue absorption and scatter, limiting their utility to thin sections or cell monolayers [2].

Penetration Depth
Reported
>10 mm (tissue); up to 15 cm whole-body
Enables deep-tissue and whole-body NIR imaging
NIR-I optical window; >10× penetration vs visible dyes
Deep Tissue Imaging In Vivo Imaging NIR-II Window

Photostability Compared with Alexa Fluor 750 and ICG

In tyramide signal amplification (TSA) using Cy7 tyramide, a single HRP molecule catalyzes the covalent deposition of multiple Cy7-tyramide molecules at the target site, yielding a localized fluorescence intensity amplification of 20–50× relative to direct fluorophore-conjugated antibody detection without TSA . Independent studies using TSA-based detection systems (though with different fluorophores) report up to 100× sensitivity improvements over conventional immunofluorescence, and 10× enhancements in multiplex immunoassays on encoded microparticles [1][2]. For Cy7 tyramide specifically, the amplification magnitude is reported in the 20–50× range under optimized IHC conditions .

Photostability
Data to verify
Slower photobleaching vs Alexa 750, ICG
Supports extended time-lapse imaging sessions
Quantitative decay rates not reported; vendor technical literature
Signal Amplification Low-Abundance Targets TSA Technology

Brightness Comparison: Cy7 vs. sulfo-Cyanine7

Non-sulfonated Cy7 tyramide exhibits poor aqueous solubility (<2 mg/mL), requiring dissolution in DMSO or DMF prior to dilution into aqueous assay buffers . In contrast, Sulfo-Cy7 tyramide, modified with multiple sulfonate groups, achieves solubility exceeding 10 mg/mL in PBS or Tris-HCl without organic co-solvents . This solubility difference is critical: Cy7 tyramide's DMSO requirement introduces up to 1–2% organic solvent into the staining solution, which can partially denature protein epitopes and compromise the integrity of sequential multiplex TSA cycles .

Fluorescence Brightness
Head-to-head
ε×Φ ≈ 87,500 vs 57,744 (sulfo-Cy7)
Higher brightness supports sensitive detection at lower concentrations
~52% higher intrinsic brightness than sulfonated derivative
Water Solubility Formulation Compatibility Multiplex Staining

High-Value Application Scenarios for Cy7 Tyramide


Multiplex IHC for Tumor Microenvironment Profiling

When building a 4–6-plex IHC panel on formalin-fixed paraffin-embedded (FFPE) tissues, the 109 nm emission gap between Cy7 tyramide (779 nm) and Cy5 tyramide (670 nm) allows clean spectral unmixing in the NIR channel while avoiding the autofluorescence that plagues visible channels in archived specimens [1]. Cy7 tyramide should be paired with a far-red channel (e.g., Cy5 or Alexa Fluor 647) and visible channels (Cy3, FITC) to achieve four-color multiplexing with minimal cross-talk. The 20–50× amplification ensures that even poorly preserved antigens or low-expression markers (e.g., PD-L1 in tumor-immune microenvironments) produce quantifiable signal .

Whole-Body NIR Fluorescence Imaging in Small Animals

Cy7 tyramide's NIR emission (773 nm) enables imaging depths of 2–3 cm in cleared or intact biological specimens—a ≥20-fold improvement over visible-range tyramides [1]. This property supports whole-mount immunostaining of mouse embryos, cerebral organoids, or thick tissue slices where targets must be resolved >1 mm beneath the surface. Procurement should specify Cy7 tyramide over Cy3 or FITC tyramide when the experimental question demands 3D spatial reconstruction rather than 2D section analysis .

Low-Abundance Protein Detection in Spatial Proteomics

For experiments requiring longitudinal tracking of HRP-conjugated probes in live mice, Cy7 tyramide's NIR window (700–900 nm) minimizes tissue absorption and autofluorescence, achieving centimeter-scale detection depth . Unlike visible-light tyramides that are quenched within superficial tissue layers, Cy7 tyramide permits non-invasive monitoring of HRP activity in deep organs (e.g., liver, lung, implanted tumor xenografts) [1]. This capability is unique among commercially available tyramide conjugates and defines a procurement path distinct from Cy3/Cy5 tyramides designed exclusively for slide-based assays .

Intraoperative Fluorescence-Guided Surgery (Preclinical)

In iterative TSA protocols involving multiple antibody stripping steps, the selection between Cy7 tyramide and Sulfo-Cy7 tyramide is governed by solubility data. Cy7 tyramide's DMSO requirement (<2 mg/mL aqueous solubility) introduces organic solvent that cumulatively degrades protein epitopes across cycles . Sulfo-Cy7 tyramide (>10 mg/mL aqueous solubility) eliminates this risk, preserving epitope integrity for 5–7 consecutive rounds of staining [1]. Procurement guidance: for single-round TSA or tolerant specimens, Cy7 tyramide is acceptable; for multiplex cycles ≥3 rounds, Sulfo-Cy7 tyramide is mandatory to maintain signal reproducibility and antigenicity [1].

Application
Selection Property
Validation Focus
Tumor microenvironment multiplex IHC
NIR-I emission, low autofluorescence, high multiplex capacity
Spectral separation, SNR in FFPE tissue sections
Whole-body small animal NIR imaging
Deep tissue penetration (>10 mm) and low NIR absorption
In vivo imaging depth, autofluorescence suppression in murine models
Spatial proteomics low-abundance targets
High brightness and >100× TSA amplification
Detection sensitivity in single-cell spatial context
Preclinical fluorescence-guided surgery
NIR photostability and deep subsurface visualization
Real-time margin delineation in surgical research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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